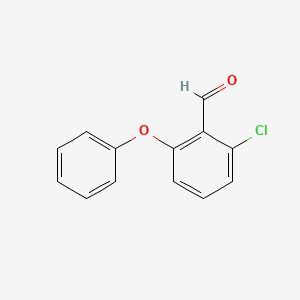
2-Chloro-6-phenoxybenzaldehyde
Übersicht
Beschreibung
2-Chloro-6-phenoxybenzaldehyde is a chemical compound with the molecular formula C13H9ClO2 and a molecular weight of 232.67 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-phenoxybenzaldehyde is 1S/C13H9ClO2/c14-12-7-4-8-13 (11 (12)9-15)16-10-5-2-1-3-6-10/h1-9H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-phenoxybenzaldehyde are not available, benzene derivatives are known to undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
2-Chloro-6-phenoxybenzaldehyde is a liquid at room temperature . It has a molecular weight of 232.67 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Halogenated Aromatic Aldehydes : Research has explored the synthesis of various halogenated aromatic aldehydes, including compounds like 2-Chloro-6-phenoxybenzaldehyde. These aldehydes have been transformed by anaerobic bacteria, leading to the synthesis of corresponding carboxylic acids and other compounds through oxidation and reduction processes (Neilson, Allard, Hynning, & Remberger, 1988).
Catalytic Transformations : Studies on the catalytic conversion of similar compounds, such as 2-hydroxybenzaldehyde, over palladium catalyst surfaces using density functional theory have been conducted. These studies help in understanding the reaction mechanisms and potential applications in organic synthesis (Verma & Kishore, 2017).
Environmental and Biological Applications
Pollutant Removal in Wastewater Treatment : Investigations into the removal of phenolic compounds, similar to 2-Chloro-6-phenoxybenzaldehyde, in wastewater treatment have shown the potential of nitrifying consortiums in eliminating these pollutants, demonstrating the compound's relevance in environmental science (Silva, Gómez, & Beristain-Cardoso, 2011).
Antibacterial Properties of Schiff Bases : Research on zinc complexes of Schiff bases derived from similar benzaldehydes has demonstrated antibacterial activity against various pathogenic strains. This suggests potential biomedical applications for 2-Chloro-6-phenoxybenzaldehyde derivatives (Chohan, Scozzafava, & Supuran, 2003).
Analytical Chemistry
- Chromatographic Separation : The compound's relatives, such as chlorinated 4-hydroxybenzaldehydes, have been studied for their separation characteristics using gas-liquid chromatography. This highlights the compound's utility in analytical methods (Korhonen & Knuutinen, 1984).
Safety and Hazards
The safety information available indicates that 2-Chloro-6-phenoxybenzaldehyde is a hazardous substance. It has been assigned the GHS07 and GHS08 pictograms, and its hazard statements include H302, H315, H319, H334, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Zukünftige Richtungen
While specific future directions for 2-Chloro-6-phenoxybenzaldehyde are not available, research into similar compounds suggests potential areas of interest. For example, phenoxy acetamide and its derivatives have been studied for their pharmacological activities, suggesting that new derivatives of these compounds could be developed as therapeutic agents .
Eigenschaften
IUPAC Name |
2-chloro-6-phenoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLFBTYIWVHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-phenoxybenzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


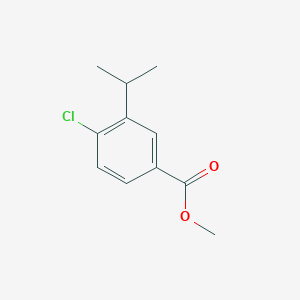
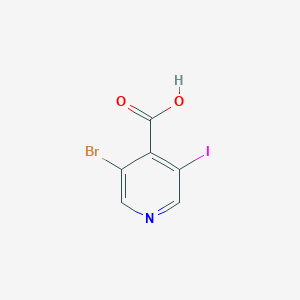

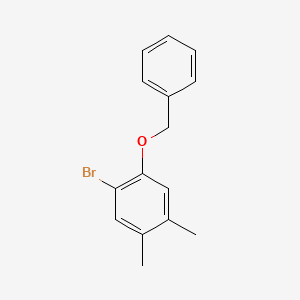


![Silane, dichloromethyl[(trichlorosilyl)methyl]-](/img/structure/B3247299.png)
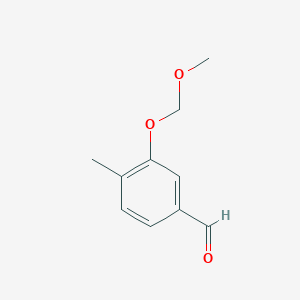
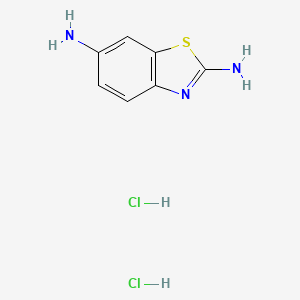



![Dimethyl 3-aminobenzo[b]thiophene-2,5-dicarboxylate](/img/structure/B3247339.png)